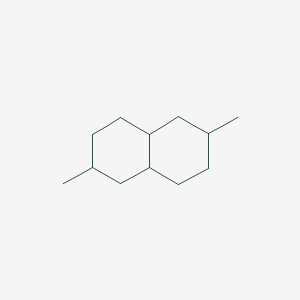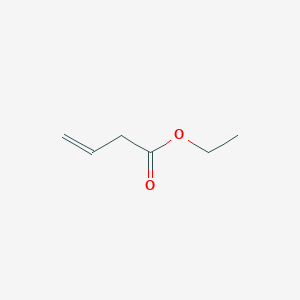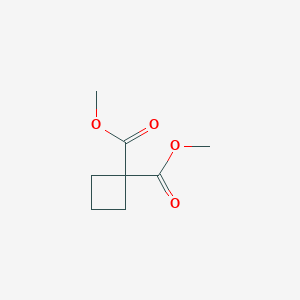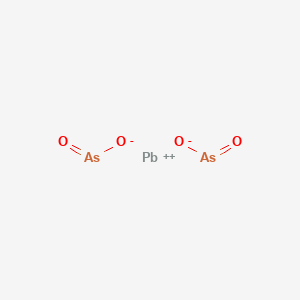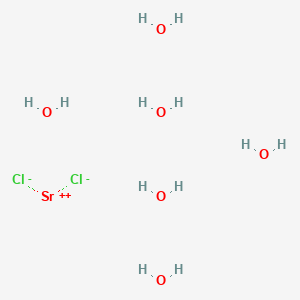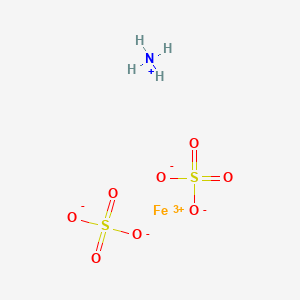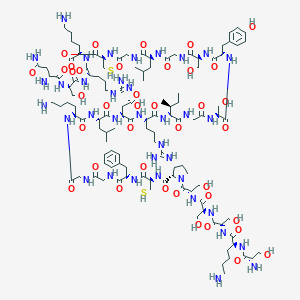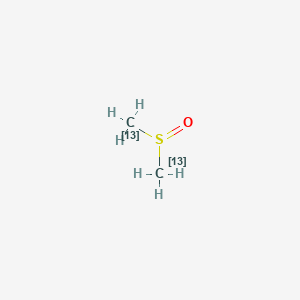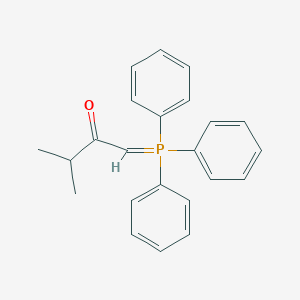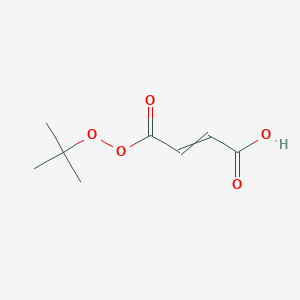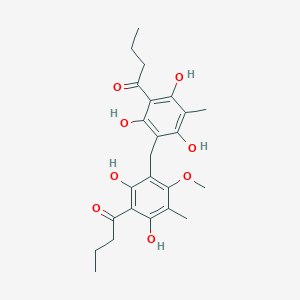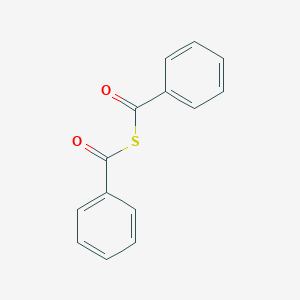
Benzoyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl sulfide is an organic chemical compound with the molecular formula C14H12S. It is a yellowish-white crystalline powder that is sparingly soluble in water but soluble in organic solvents. Benzoyl sulfide has found applications in various fields, including as a precursor for the synthesis of dyes, pharmaceuticals, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Benzoyl sulfide has been used in scientific research as a model compound to study the mechanism of photochemical reactions. It has also been used as a probe molecule to investigate the adsorption behavior of organic compounds on solid surfaces. In addition, benzoyl sulfide has been used as a starting material for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of benzoyl sulfide is not well understood. However, it is believed to act as a photosensitizer, which means that it can absorb light energy and transfer it to other molecules, leading to the formation of reactive intermediates. These reactive intermediates can then react with other molecules, leading to various chemical transformations.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of benzoyl sulfide have not been extensively studied. However, it has been reported to have cytotoxic and genotoxic effects on human cells in vitro. It has also been shown to induce oxidative stress in human lymphocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzoyl sulfide in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be stored for extended periods of time. However, one limitation is that it is sparingly soluble in water, which can make it difficult to handle in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on benzoyl sulfide. One area of interest is the development of new synthetic methods for benzoyl sulfide and its derivatives. Another area of interest is the investigation of its potential as a photosensitizer for various applications, including photodynamic therapy for cancer treatment. Additionally, the toxicological effects of benzoyl sulfide on human health and the environment need to be further explored.
Synthesemethoden
Benzoyl sulfide can be synthesized by the reaction of benzoyl chloride with sodium sulfide in the presence of a catalyst such as copper(II) chloride. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the sulfide ion attacks the electrophilic carbon atom of the benzoyl chloride. The resulting benzoyl sulfide can be purified by recrystallization from a suitable solvent such as ethanol or acetone.
Eigenschaften
CAS-Nummer |
1850-15-3 |
|---|---|
Produktname |
Benzoyl sulfide |
Molekularformel |
C14H10O2S |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
S-benzoyl benzenecarbothioate |
InChI |
InChI=1S/C14H10O2S/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
KIHBJERLDDVXHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)SC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)SC(=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
1850-15-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



